molecular formula C12H18Cl2N2O2 B5212153 (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine

Cat. No. B5212153
M. Wt: 293.19 g/mol
InChI Key: XRAXGLLSVNQGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine, also known as AEEA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. AEEA is a derivative of ethylenediamine and 2,3-dichlorophenol, and its structure is shown below.

Mechanism of Action

The mechanism of action of (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine is not well understood. However, it is known to form complexes with metal ions through its amine and ether functional groups. These complexes may have unique properties that make them useful for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine are not well studied. However, it is known to be toxic to some organisms, including fish and algae. It has also been shown to have antimicrobial properties against some bacteria and fungi.

Advantages and Limitations for Lab Experiments

(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine has several advantages for lab experiments, including its ability to form complexes with metal ions and its potential use in the synthesis of MOFs and coordination polymers. However, its toxicity to some organisms may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine. One direction is the investigation of its potential use in catalysis and electrochemistry. Another direction is the synthesis and characterization of new (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine-based materials, such as MOFs and coordination polymers. Additionally, the toxicity and environmental impact of (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine should be further studied to ensure its safe use in scientific research.

Synthesis Methods

(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine can be synthesized by reacting ethylenediamine with 2,3-dichlorophenol in the presence of a base such as sodium hydroxide. The reaction yields (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine as a white solid, which can be purified by recrystallization.

Scientific Research Applications

(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine has been used in various scientific research applications due to its ability to form complexes with metal ions. These complexes have been studied for their potential use in catalysis, electrochemistry, and sensing. (2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine has also been investigated for its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

properties

IUPAC Name

N'-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O2/c13-10-2-1-3-11(12(10)14)18-9-8-17-7-6-16-5-4-15/h1-3,16H,4-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAXGLLSVNQGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCOCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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